1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole
CAS No.: 47448-66-8
Cat. No.: VC0141897
Molecular Formula: C21H27N3O
Molecular Weight: 337.467
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 47448-66-8 |
|---|---|
| Molecular Formula | C21H27N3O |
| Molecular Weight | 337.467 |
| IUPAC Name | 3-(1-benzylindazol-3-yl)oxy-N,N-diethylpropan-1-amine |
| Standard InChI | InChI=1S/C21H27N3O/c1-3-23(4-2)15-10-16-25-21-19-13-8-9-14-20(19)24(22-21)17-18-11-6-5-7-12-18/h5-9,11-14H,3-4,10,15-17H2,1-2H3 |
| Standard InChI Key | UZNJSMFIGONURK-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Properties
Structural Information
1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole possesses a well-defined molecular structure that contributes to its chemical behavior and potential applications. The compound contains an indazole core (a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring) with specific substitutions at positions 1 and 3. At position 1, a benzyl group (phenylmethyl) is attached, while position 3 features a 3-(diethylamino)propoxy chain.
The molecular formula of this compound is C21H27N3O, with a molecular weight of 337.467 daltons. For precise chemical identification, several standardized descriptors are available:
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IUPAC Name: 3-(1-benzylindazol-3-yl)oxy-N,N-diethylpropan-1-amine
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Standard InChI: InChI=1S/C21H27N3O/c1-3-23(4-2)15-10-16-25-21-19-13-8-9-14-20(19)24(22-21)17-18-11-6-5-7-12-18/h5-9,11-14H,3-4,10,15-17H2,1-2H3
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Standard InChIKey: UZNJSMFIGONURK-UHFFFAOYSA-N
The compound is also known by several synonyms, including:
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3-(1-benzylindazol-3-yl)oxy-N,N-diethylpropan-1-amine
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{3-[(1-benzylindazol-3-yl)oxy]propyl}diethylamine
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N,N-Diethyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine Hydrochloride
Table 1: Structural Identifiers for 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole
| Parameter | Value |
|---|---|
| CAS Number | 47448-66-8 |
| Molecular Formula | C21H27N3O |
| Molecular Weight | 337.467 |
| IUPAC Name | 3-(1-benzylindazol-3-yl)oxy-N,N-diethylpropan-1-amine |
| Standard InChIKey | UZNJSMFIGONURK-UHFFFAOYSA-N |
| PubChem Compound ID | 46835779 |
Physical and Chemical Properties
The physical and chemical properties of 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole provide crucial information for handling, storage, and application in research settings. Based on available data, this compound appears as a pale yellow to light yellow oil . The compound's appearance and state at room temperature influence its handling requirements and potential applications.
Several physical properties have been predicted for this compound:
For optimal preservation of the compound's integrity, it should be stored at -20°C in freezer conditions . This low-temperature storage requirement indicates the compound's potential sensitivity to temperature-induced degradation.
The chemical reactivity of 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole is influenced by its functional groups. The tertiary amine group (diethylamino) typically exhibits basic properties and can participate in acid-base reactions. The ether linkage (propoxy) connecting the indazole ring to the aminopropyl chain provides a relatively stable connection while maintaining conformational flexibility of the molecule.
Table 2: Physical and Chemical Properties of 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole
| Property | Value |
|---|---|
| Appearance | Oil, Pale Yellow to Light Yellow |
| Physical State | Liquid |
| Boiling Point | 496.5±35.0 °C (Predicted) |
| Density | 1.06±0.1 g/cm³ (Predicted) |
| Recommended Storage Temperature | -20°C Freezer |
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